molecular formula C18H15N5O2S2 B2774743 N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide CAS No. 1170032-64-0

N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2774743
CAS No.: 1170032-64-0
M. Wt: 397.47
InChI Key: TYFMZFBXRMLZOY-UHFFFAOYSA-N
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Description

N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxybenzo[d]thiazole moiety, a pyridin-2-ylmethyl group, and a 1,2,3-thiadiazole-5-carboxamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 5-methoxybenzo[d]thiazole moiety: This can be achieved by reacting 5-methoxy-2-aminobenzenethiol with a suitable electrophile.

    Synthesis of the 1,2,3-thiadiazole core: This involves the cyclization of a hydrazine derivative with a suitable carboxylic acid derivative.

    Coupling of the two moieties: The final step involves coupling the 5-methoxybenzo[d]thiazole moiety with the 1,2,3-thiadiazole core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyridin-2-ylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes due to its ability to interact with various biomolecules.

    Medicine: It has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may modulate signaling pathways by interacting with receptors on the cell surface. The exact mechanism of action would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide: shares structural similarities with other compounds containing the benzo[d]thiazole, pyridine, and thiadiazole moieties.

    This compound: is unique due to the specific arrangement and substitution pattern of its functional groups, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its potential applications in various fields of research. Its complex structure allows for specific interactions with molecular targets, making it a valuable tool for studying biological processes and developing new therapeutic agents.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S2/c1-11-16(27-22-21-11)17(24)23(10-12-5-3-4-8-19-12)18-20-14-9-13(25-2)6-7-15(14)26-18/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFMZFBXRMLZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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